molecular formula C8H10BrN3O3S B2376827 5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide CAS No. 2305571-56-4

5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide

Cat. No. B2376827
CAS RN: 2305571-56-4
M. Wt: 308.15
InChI Key: YVSPQARCEWCTDR-UHFFFAOYSA-N
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Description

5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide, also known as BRD0705, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide has been shown to bind to the active site of HDACs and LSD1, inhibiting their enzymatic activity. This leads to alterations in gene expression patterns, resulting in changes in cell proliferation, differentiation, and apoptosis. The exact mechanism of action of 5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide on these enzymes is still under investigation.
Biochemical and Physiological Effects:
5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide has been shown to have anti-proliferative effects on cancer cells, induce cell cycle arrest, and promote apoptosis. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide has been found to be well-tolerated in animal studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide has advantages for lab experiments as it is a small molecule that can easily penetrate cell membranes and has good bioavailability. However, its potency and selectivity for HDACs and LSD1 need to be further optimized. Moreover, its effects on other cellular targets and potential off-target effects need to be investigated.

Future Directions

There are several future directions for the research on 5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide. One potential direction is to optimize its potency and selectivity for HDACs and LSD1, which may lead to the development of more effective therapies for cancer and other diseases. Another direction is to investigate its effects on other cellular targets and potential off-target effects. Additionally, the development of analogs of 5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide may provide insights into the structure-activity relationship of this compound and lead to the discovery of more potent and selective inhibitors of HDACs and LSD1.

Synthesis Methods

5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3-methylsulfonylpropenal with 5-bromo-1H-pyrazole-3-carboxylic acid, followed by a dehydration reaction to obtain the final product, 5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide.

Scientific Research Applications

5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide has been found to have potential applications in the field of medicinal chemistry. It has been reported to have inhibitory effects on various enzymes such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes play important roles in epigenetic regulation of gene expression and are implicated in various diseases such as cancer, neurological disorders, and inflammation.

properties

IUPAC Name

5-bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O3S/c1-16(14,15)4-2-3-10-8(13)6-5-7(9)12-11-6/h2,4-5H,3H2,1H3,(H,10,13)(H,11,12)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSPQARCEWCTDR-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=CCNC(=O)C1=NNC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C=C/CNC(=O)C1=NNC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide

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